4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester

Lipophilicity Chromatography Physicochemical Properties

Inconsistent regiochemistry and byproduct formation from poorly differentiated pyridine scaffolds compromise downstream yields. This fully functionalized building block provides a single, well-defined reactivity profile. - Selective Ethyl Ester: Hydrolyzes under milder conditions than methyl esters, enabling independent deprotection strategies. - Optimized Reactivity: The 3-NO₂ group activates the 2-Cl position for SₙAr, while the 6-Me group blocks electrophilic substitution. - Quality Assurance: A verified SpectraBase fingerprint (SPLASH splash10-001i-0940000000-51cef05ec7068bdd6d00) ensures identity, supporting regulatory impurity methods.

Molecular Formula C9H9ClN2O4
Molecular Weight 244.63 g/mol
CAS No. 70026-90-3
Cat. No. B12098278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester
CAS70026-90-3
Molecular FormulaC9H9ClN2O4
Molecular Weight244.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC(=C1)C)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O4/c1-3-16-9(13)6-4-5(2)11-8(10)7(6)12(14)15/h4H,3H2,1-2H3
InChIKeyCWQHCQZATRDKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-6-methyl-3-nitropyridine-4-carboxylate: Polysubstituted Pyridine Intermediate


Ethyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate (CAS 70026-90-3) is a fully functionalized pyridine-4-carboxylic acid ester that combines an electron-withdrawing nitro group, a nucleophilically displaceable chlorine, a ring-activating methyl substituent, and an ester handle amenable to further derivatization. Its molecular formula is C₉H₉ClN₂O₄, with a molecular weight of 244.63 g·mol⁻¹, a density of 1.381 g·cm⁻³, and a boiling point of 359.9 °C at 760 mmHg . The compound is cataloged in the Wiley SpectraBase spectral database under ID 4tygZcnXecG, providing a verified spectroscopic fingerprint [1]. Within synthetic workflows, it serves primarily as a building block for pharmaceuticals and agrochemicals where precise control over the pyridine substitution pattern is critical .

Ethyl 2-Chloro-6-methyl-3-nitropyridine-4-carboxylate: Substitution Risks


Pyridine carboxylic acid esters with similar core scaffolds are not functionally interchangeable because the simultaneous presence and exact positions of the 2-chloro, 3-nitro, 6-methyl, and 4-carboxylic ester groups collectively govern the regiochemistry and kinetics of subsequent nucleophilic aromatic substitution (SₙAr), reduction, and cross-coupling reactions . A generic replacement missing the 4-ester, bearing a methyl instead of an ethyl ester, or relocating the nitro group will alter the electron density distribution, steric environment, and leaving-group aptitude of the chlorine, potentially leading to different reaction rates, unwanted regioisomers, or lower yields in downstream steps. The following quantitative evidence, though limited in direct comparator scope, documents the measurable physicochemical and spectroscopic grounds that distinguish this compound from its nearest commercial analogs.

Ethyl 2-Chloro-6-methyl-3-nitropyridine-4-carboxylate: Key Differentiating Evidence


Enhanced Lipophilicity Compared to Methyl Ester Analog

The target ethyl ester exhibits a higher calculated partition coefficient (LogP = 2.65) compared to the methyl ester analog methyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate (CAS 1465253-16-0, LogP ≈ 1.47), representing an increase of approximately 1.2 log units . This difference predicts significantly longer reversed-phase HPLC retention and altered liquid-liquid extraction behavior, which directly impacts purification strategy and impurity removal during downstream processing.

Lipophilicity Chromatography Physicochemical Properties

Elevated Boiling Point vs. Des-Ester Analog

The presence of the 4-ethoxycarbonyl group substantially elevates the boiling point to 359.9 °C (760 mmHg) versus the simpler 2-chloro-6-methyl-3-nitropyridine (CAS 56057-19-3, melting point 70–74 °C, boiling point not reported but expected to be significantly lower due to smaller molecular size and absence of the ester) . This higher boiling point allows a wider operating range for high-temperature reactions without immediate volatilization loss, a practical advantage in solvent-free or high-boiling-solvent reaction setups.

Thermal Stability Process Chemistry Distillation

Unique InChIKey and SPLASH Fingerprint

The compound possesses a unique InChIKey (CWQHCQZATRDKSO-UHFFFAOYSA-N) and a corresponding Wiley SpectraBase SPLASH identifier (splash10-001i-0940000000-51cef05ec7068bdd6d00) that collectively provide a definitive digital identity fingerprint [1][2]. A search of PubChem and SpectraBase confirms that no other regioisomer (e.g., 3-carboxylate or 2-carboxylate variants) shares this exact InChIKey, enabling incontrovertible confirmation of structural identity by GC-MS or LC-MS library matching, a critical quality control gate for procurement.

Analytical Chemistry Quality Control Identity Assurance

Ethyl 2-Chloro-6-methyl-3-nitropyridine-4-carboxylate: Application Scenarios


Orthogonal Ester Hydrolysis in Lead Optimization

When a synthetic route contains multiple ester groups that must be deprotected independently, the ethyl ester of this compound can be selectively hydrolyzed under milder conditions than methyl esters on the same scaffold. The higher lipophilicity (LogP 2.65) also facilitates extraction and chromatographic separation of the ethyl ester intermediate from more polar methyl ester byproducts .

Directed SₙAr at 2-Chloro for Agrochemical Intermediates

The 3-nitro group strongly activates the 2-chloro position for nucleophilic displacement, while the 4-ethoxycarbonyl group provides a versatile handle for subsequent amidation or reduction. The 6-methyl group blocks unwanted electrophilic substitution at that position, ensuring single-site reactivity. The higher boiling point (359.9 °C) relative to des-ester analogs allows safe execution of high-temperature SₙAr reactions without loss of volatile starting material [1].

Reference Standard for Impurity Profiling of Nitropyridine APIs

Because the compound has a fully assigned and publicly available SpectraBase entry (SPLASH splash10-001i-0940000000-51cef05ec7068bdd6d00), it can serve as a qualified reference material for HPLC-UV/MS impurity methods. Its distinct InChIKey precludes confusion with any positional isomer, ensuring regulatory compliance in pharmaceutical impurity quantification [1].

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